2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline
Description
Properties
Molecular Formula |
C11H12N2S2 |
|---|---|
Molecular Weight |
236.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H12N2S2/c1-14-11-5-3-2-4-10(11)13-7-9-6-12-8-15-9/h2-6,8,13H,7H2,1H3 |
InChI Key |
NBKBNIFOFZBKDR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NCC2=CN=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 2-aminothiazole with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature range0-25°C.
Reduction: Hydrogen gas, palladium catalyst; temperature range25-50°C.
Substitution: Nitric acid, halogens; temperature range0-50°C.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amines.
Substitution: Nitroaniline, halogenated aniline.
Scientific Research Applications
2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline is a complex organic compound with a methylsulfanyl group attached to an aniline structure, further substituted with a thiazole moiety. It has a molecular formula of and a molecular weight of approximately 236.4 g/mol. Research indicates that this compound exhibits significant biological activities, including potential antimicrobial and anticancer properties.
Potential Applications
2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline has several potential applications across various fields because of its unique chemical properties and potential biological activities:
- Antimicrobial Properties Studies suggest it may disrupt bacterial cell membranes or inhibit essential enzymes.
- Anticancer Properties Studies indicate it could induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics. The thiazole ring contributes to the compound's anticancer and antimicrobial activities .
- Interaction studies Interaction studies have focused on understanding how 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline interacts with biological targets. For instance, its mechanism of action in antimicrobial activity may involve disrupting cellular processes in bacteria or cancer cells. Additionally, molecular docking studies have been conducted to predict how this compound binds to specific proteins involved in cancer progression or microbial resistance.
Thiazole-containing compounds
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and aniline group can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The methylsulfanyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline is compared with structurally analogous compounds (Table 1). Key differentiating factors include substituent placement, electronic effects, and bioactivity profiles.
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
The thiazole ring introduces a heterocyclic scaffold absent in simpler aniline derivatives, enabling π-stacking interactions critical for binding to biological targets.
Bioactivity: Fluorinated analogs (e.g., C₁₅H₁₆FNS) often exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas the methylsulfanyl group in the target compound may confer redox-modulating properties. Hydroxyphenyl derivatives (e.g., C₁₄H₁₂FNO₂) prioritize hydrogen-bonding interactions, contrasting with the sulfur-mediated hydrophobic interactions of the target compound.
Synthetic Accessibility :
Biological Activity
2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline is a complex organic compound featuring a methylsulfanyl group and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The thiazole ring is known for its reactivity and ability to participate in various biochemical processes, making this compound of interest for drug development.
- Molecular Formula : C10H12N2S2
- Molecular Weight : Approximately 236.4 g/mol
The presence of the methylsulfanyl group enhances the compound's chemical reactivity, while the thiazole ring contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline exhibits significant antimicrobial properties. Studies suggest that it may disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial survival. The thiazole moiety is particularly noted for its ability to enhance these antimicrobial effects.
Anticancer Properties
The compound has shown promise in inducing apoptosis in cancer cells. Its mechanism of action may involve:
- Disruption of cellular processes in cancer cells.
- Modulation of apoptosis pathways, which can lead to increased cell death in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline, providing insight into its potential applications:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against various cancer cell lines (IC50 values ranging from 10 µM to 30 µM). |
| Study 2 | Investigated the compound's ability to inhibit bacterial growth, showing effective inhibition against Gram-positive bacteria with MIC values below 50 µg/mL. |
| Study 3 | Conducted molecular docking studies that predicted strong binding affinity to proteins involved in cancer progression, indicating potential as a therapeutic agent. |
The biological activity of 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline is thought to involve interactions with specific biological targets:
- Antimicrobial Mechanism : Likely involves the disruption of lipid bilayers in bacterial membranes or inhibition of key metabolic enzymes.
- Anticancer Mechanism : May involve modulation of signaling pathways related to cell proliferation and apoptosis.
Structural Comparisons
The compound shares structural similarities with other thiazole-derived compounds known for their biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Methylsulfanyl)-N-(thiazol-2-yl)methylaniline | Structure | Similar thiazole moiety but different substitution pattern |
| 1-(Thiazol-2-yl)-4-methylsulfonylaniline | N/A | Contains a sulfonyl group instead of sulfide |
| 2-Amino-5-benzylthiazole | N/A | Lacks an aniline structure but retains thiazole functionality |
These comparisons highlight how variations in substitution patterns can influence biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline, and how is reaction progress monitored?
- Methodological Answer : The synthesis of analogous compounds often involves reductive amination or nucleophilic substitution. For example, solvent-free reductive amination with hydrazine hydrate under reflux in absolute alcohol (4–6 hours) is a viable approach, monitored via TLC using chloroform:methanol (7:3) as the mobile phase . LC-MS is recommended to confirm intermediate purity and track methylation extent, as demonstrated in sulfonamide synthesis workflows .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- FT-IR : Identify thioether (C-S stretch ~600–700 cm⁻¹) and aniline (N-H stretch ~3300–3500 cm⁻¹) functional groups.
- NMR : ¹H NMR should resolve methylsulfanyl protons (~2.1–2.5 ppm) and thiazole ring protons (6.5–8.5 ppm). ¹³C NMR can confirm methylsulfanyl (~15–20 ppm) and aromatic carbons .
- UV-Vis : Assess π→π* transitions in the thiazole and aniline moieties (λmax ~250–300 nm) for photophysical studies .
Q. How can crystallographic data resolve ambiguities in molecular structure determination?
- Methodological Answer : X-ray crystallography using SHELXL is widely adopted for small-molecule refinement. For challenging cases (e.g., twinned crystals or low-resolution data), iterative refinement with restraints on bond lengths/angles and validation via R-factor convergence (<5%) are critical .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or spectroscopic behavior of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) can simulate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Comparative analysis of experimental vs. theoretical IR and NMR spectra helps validate structural assignments .
Q. What strategies address contradictory data in biological activity studies, such as inconsistent IC₅₀ values across assays?
- Methodological Answer :
- Assay Optimization : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v).
- Structural Analogues : Compare with methylsulfanyl-containing pharmacophores like Cangrelor (antiplatelet agent) to identify structure-activity relationships (SAR) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across replicates or assay platforms.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?
- Methodological Answer :
- Chiral Chromatography : Utilize HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed thioetherification to minimize racemization .
Q. How do solvent effects and protonation states influence NMR chemical shifts, and how can these be accounted for?
- Methodological Answer :
- Solvent Titration : Record ¹H NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts.
- pH-Dependent Studies : Adjust solution pH to stabilize specific tautomers (e.g., aniline vs. imine forms) and correlate shifts with computed pKa values .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical (DFT) and experimental spectroscopic data?
- Methodological Answer :
- Basis Set Validation : Test larger basis sets (e.g., cc-pVTZ) to improve accuracy.
- Solvent Correction : Apply polarizable continuum models (PCM) in DFT to simulate solvent effects .
- Experimental Replication : Repeat measurements under controlled humidity/temperature to exclude environmental artifacts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
